1-(Hydroxymethyl)cyclohexane-1-carbonitrile

Organic Synthesis Purification Thermal Stability

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8) is a difunctional cycloaliphatic building block featuring a hydroxymethyl group and a nitrile group on a cyclohexane ring. This compound is utilized as an intermediate in organic synthesis and pharmaceutical research, offering distinct reactivity due to its dual functional groups.

Molecular Formula C8H13NO
Molecular Weight 139.198
CAS No. 50654-43-8
Cat. No. B3008273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxymethyl)cyclohexane-1-carbonitrile
CAS50654-43-8
Molecular FormulaC8H13NO
Molecular Weight139.198
Structural Identifiers
SMILESC1CCC(CC1)(CO)C#N
InChIInChI=1S/C8H13NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-5,7H2
InChIKeyOTFFQLYIFZDRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8) Procurement & Specifications Guide


1-(Hydroxymethyl)cyclohexane-1-carbonitrile (CAS 50654-43-8) is a difunctional cycloaliphatic building block featuring a hydroxymethyl group and a nitrile group on a cyclohexane ring . This compound is utilized as an intermediate in organic synthesis and pharmaceutical research, offering distinct reactivity due to its dual functional groups . Its predicted properties include a boiling point of 274.1±13.0 °C and a density of 1.03±0.1 g/cm³ .

Why Generic Substitution of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Can Compromise Project Outcomes


Substituting 1-(hydroxymethyl)cyclohexane-1-carbonitrile with closely related analogs can significantly alter physicochemical properties and reactivity, impacting synthetic routes and final product purity . For instance, replacing the hydroxymethyl group with an aminomethyl group yields a different pKa and hydrogen-bonding capacity, potentially affecting reaction yields and selectivity [1]. Even subtle changes, such as a smaller cyclopentane ring, lead to variations in boiling point and density, which influence purification and formulation steps . Therefore, direct substitution without rigorous evaluation introduces unnecessary risk into research and manufacturing processes.

Quantitative Differentiation of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Against Closest Analogs


Boiling Point Comparison: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile vs. Cyclohexanecarbonitrile

1-(Hydroxymethyl)cyclohexane-1-carbonitrile exhibits a significantly higher predicted boiling point (274.1±13.0 °C at 760 mmHg) compared to its non-hydroxylated analog cyclohexanecarbonitrile (75-76 °C at 16 mmHg, equivalent to ~199.8 °C at 760 mmHg) . This substantial difference in volatility directly impacts purification strategy selection and solvent removal conditions.

Organic Synthesis Purification Thermal Stability

Density Comparison: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile vs. Cyclohexanecarbonitrile

The target compound has a predicted density of 1.03±0.1 g/cm³, which is approximately 12% higher than that of cyclohexanecarbonitrile (0.919 g/mL at 25 °C) [1]. This difference in density can affect phase separation behavior in liquid-liquid extractions and the required pumping parameters during scale-up.

Formulation Material Handling Process Engineering

Hydrogen Bond Donor Capability: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile vs. Non-Hydroxylated Analogs

Unlike cyclohexanecarbonitrile or 1-cyanocyclohexane-1-carboxylic acid, 1-(hydroxymethyl)cyclohexane-1-carbonitrile possesses a single hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrile nitrogen and hydroxyl oxygen) . This hydrogen bond donor count is 1, compared to 0 for cyclohexanecarbonitrile . The presence of a hydrogen bond donor significantly influences solubility in protic solvents and can direct crystal packing, affecting purification and formulation outcomes.

Medicinal Chemistry Crystallization Solubility

Ring Size Comparison: Cyclohexane vs. Cyclopentane Backbone

1-(Hydroxymethyl)cyclohexane-1-carbonitrile features a six-membered cyclohexane ring, whereas the corresponding cyclopentane analog, 1-(hydroxymethyl)cyclopentane-1-carbonitrile, has a five-membered ring . This ring size difference leads to distinct conformational preferences and steric environments, which can influence binding affinity to biological targets and reaction stereoselectivity [1]. The cyclohexane derivative has a higher molecular weight (139.19 g/mol) compared to the cyclopentane analog (125.17 g/mol) .

Medicinal Chemistry Conformational Analysis Scaffold Design

pKa Comparison: 1-(Hydroxymethyl)cyclohexane-1-carbonitrile vs. Carboxylic Acid Analog

1-(Hydroxymethyl)cyclohexane-1-carbonitrile has a predicted pKa of 15.05±0.10, indicating it is a very weak acid (essentially neutral under physiological and common laboratory conditions) . In contrast, 1-cyanocyclohexane-1-carboxylic acid has a carboxylic acid group with a typical pKa around 4-5, making it ionized at neutral pH . This stark difference in ionization behavior profoundly affects partitioning, membrane permeability, and chromatographic retention.

Ionization State Bioavailability Extraction

Optimal Use Cases for 1-(Hydroxymethyl)cyclohexane-1-carbonitrile Based on Quantitative Differentiation


High-Boiling Intermediate for Elevated Temperature Reactions

When a synthetic sequence requires a high-boiling solvent or reagent to avoid evaporation loss at elevated temperatures, 1-(hydroxymethyl)cyclohexane-1-carbonitrile (predicted boiling point 274.1±13.0 °C) is preferred over lower-boiling analogs like cyclohexanecarbonitrile (∼200 °C) . This allows for prolonged heating without reflux condensation or reactant depletion.

Hydrogen Bonding-Dependent Crystallization or Solubility Studies

For projects where hydrogen bonding interactions are critical for crystal engineering, protein binding, or solubilization in protic solvents, 1-(hydroxymethyl)cyclohexane-1-carbonitrile (1 hydrogen bond donor) provides a distinct advantage over non-hydroxylated cyclohexanecarbonitrile (0 hydrogen bond donors) .

Neutral Scaffold for Medicinal Chemistry Libraries

In medicinal chemistry campaigns aiming to build neutral, membrane-permeable scaffolds, 1-(hydroxymethyl)cyclohexane-1-carbonitrile (pKa 15.05) is superior to carboxylic acid-containing analogs like 1-cyanocyclohexane-1-carboxylic acid (pKa ~4-5) , which would introduce a negative charge at physiological pH and potentially hinder passive diffusion.

Six-Membered Ring Scaffold for Conformational Restriction

When a six-membered cyclohexane ring is required to achieve a specific conformational bias or steric environment in target binding, 1-(hydroxymethyl)cyclohexane-1-carbonitrile is the appropriate choice over the five-membered cyclopentane analog , which would present a different conformational landscape and potential entropic penalties.

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